molecular formula C15H14ClF6N3O B11521656 6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Cat. No.: B11521656
M. Wt: 401.73 g/mol
InChI Key: ULBBOWAIKHHEPN-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a synthetic organic compound known for its unique chemical structure and properties This compound features a 1,3,5-oxadiazine ring, which is a heterocyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine typically involves multiple steps:

    Formation of the Oxadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,5-oxadiazine ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using 3-chlorophenylboronic acid and a suitable palladium catalyst.

    N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar reagent to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazine ring or the chlorophenyl group, potentially yielding amines or dechlorinated products.

    Substitution: The trifluoromethyl groups and the chlorophenyl moiety can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and dechlorinated compounds.

    Substitution: Functionalized derivatives with new substituents replacing the trifluoromethyl or chlorophenyl groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the behavior of fluorinated compounds in biological systems.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, while the oxadiazine ring facilitates its interaction with biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-chlorophenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine
  • 6-(4-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine
  • 6-(3-bromophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Uniqueness

Compared to similar compounds, 6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both diethyl and trifluoromethyl groups enhances its lipophilicity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14ClF6N3O

Molecular Weight

401.73 g/mol

IUPAC Name

6-(3-chlorophenyl)-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

InChI

InChI=1S/C15H14ClF6N3O/c1-3-25(4-2)12-24-13(14(17,18)19,15(20,21)22)23-11(26-12)9-6-5-7-10(16)8-9/h5-8H,3-4H2,1-2H3

InChI Key

ULBBOWAIKHHEPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(N=C(O1)C2=CC(=CC=C2)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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